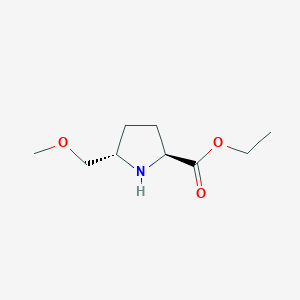
Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate, also known as MEM-2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate can interact with certain enzymes and receptors in the body, leading to changes in cellular activity and gene expression.
Biochemical and Physiological Effects
Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been shown to have a number of biochemical and physiological effects in the body. It has been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been found to have neuroprotective effects, protecting neurons from damage and promoting their survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate in lab experiments is its synthetic nature, which allows for precise control over its properties and structure. However, one limitation of using Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate. One area of interest is the development of new drugs based on Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate and its derivatives. Another area of interest is the study of Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate's effects on the brain and its potential as a treatment for neurological disorders. Further research is also needed to fully understand the mechanism of action of Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate and its potential applications in various fields.
Synthesemethoden
Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate can be synthesized through a multi-step process that involves the reaction of pyrrolidine with ethyl chloroformate, followed by the addition of methanol and sodium borohydride. The resulting product is then purified through column chromatography to obtain Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate in its pure form.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In drug discovery, Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been used as a starting material for the synthesis of novel compounds with potential therapeutic benefits. In neuroscience, Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been studied for its effects on the brain and its potential as a treatment for neurological disorders.
Eigenschaften
IUPAC Name |
ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-3-13-9(11)8-5-4-7(10-8)6-12-2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZUGWYJOLHTAT-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](N1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2864044.png)
![2'-(1,3-Benzodioxol-5-yl)-1-(propan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2864045.png)
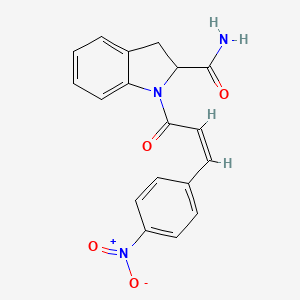

![N~1~-(3-ethylphenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2864052.png)
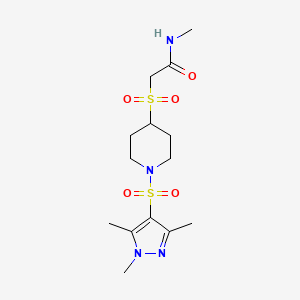
![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2864057.png)

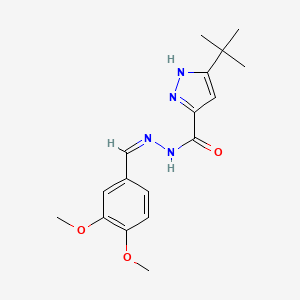
![[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2864061.png)
![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2864063.png)
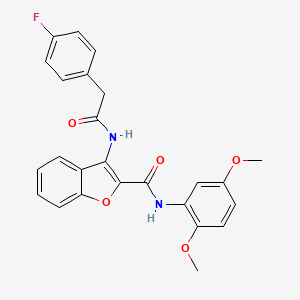
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2864065.png)
![2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2864067.png)